molecular formula C12H16ClNO3S B7584277 2-chloro-N-methyl-N-(tetrahydro-3-furanylmethyl)-1-benzenesulfonamide

2-chloro-N-methyl-N-(tetrahydro-3-furanylmethyl)-1-benzenesulfonamide

Katalognummer: B7584277
Molekulargewicht: 289.78 g/mol
InChI-Schlüssel: WWCQDKMUKCUSCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-methyl-N-(tetrahydro-3-furanylmethyl)-1-benzenesulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Wirkmechanismus

TAK-659 works by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and its dysregulation is a hallmark of B-cell malignancies. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAK-659 has been shown to have several other biochemical and physiological effects. For example, it can inhibit the production of cytokines (pro-inflammatory proteins) and reduce the activation of immune cells such as T-cells and natural killer cells. These effects may be beneficial in the treatment of autoimmune diseases and other inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its potency and selectivity for BTK, which makes it a highly effective inhibitor of the B-cell receptor signaling pathway. However, its efficacy may be limited by the development of resistance mutations in BTK, as has been observed with other BTK inhibitors. Additionally, TAK-659 may have off-target effects on other kinases and cellular pathways, which could limit its specificity and potentially cause unwanted side effects.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to better select patients for treatment. Finally, there is ongoing interest in the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 2-chlorobenzenesulfonyl chloride with N-methylpiperazine, followed by the addition of tetrahydro-3-furanylmethylamine. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Eigenschaften

IUPAC Name

2-chloro-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-14(8-10-6-7-17-9-10)18(15,16)12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQDKMUKCUSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.